Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate
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Overview
Description
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the nitrophenyl group and the piperazine ring in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate typically involves the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form the 4-aniline derivative. This intermediate is then reacted with n-chloro acetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .
Chemical Reactions Analysis
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron dust and hydrochloric acid.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include iron dust, hydrochloric acid, and anhydrous potassium carbonate.
Scientific Research Applications
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Antibacterial Agents: It has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Neuroprotective Agents: It is being studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate can be compared with other piperazine derivatives such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors.
Triazole-pyrimidine hybrids: Studied for neuroprotective and anti-neuroinflammatory properties.
Cetirizine ethyl ester dihydrochloride: Known for its antihistamine properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.
Biological Activity
Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate is a compound that belongs to the piperazine derivative class, known for its diverse biological and pharmaceutical activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C14H17N3O5
- Molecular Weight : 307.30 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N+[O-]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : This compound acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Antibacterial Activity
This compound has demonstrated promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it exhibits significant inhibition of bacterial growth, making it a candidate for further development as an antibacterial agent.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective and anti-neuroinflammatory properties. The inhibition of acetylcholinesterase contributes to its potential in treating neurodegenerative conditions, where inflammation plays a critical role.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:
Compound Name | Biological Activity | Notes |
---|---|---|
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor | Similar mechanism but different structural features |
Triazole-pyrimidine hybrids | Neuroprotective | Studied for anti-neuroinflammatory properties |
Cetirizine ethyl ester dihydrochloride | Antihistamine | Known for allergy relief but lacks neuroprotective effects |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antibacterial Studies : In vitro assays indicated that this compound effectively inhibited MRSA growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antibacterial agent.
- Neuroprotective Research : A study examining the neuroprotective effects found that treatment with this compound increased neuronal survival in models of oxidative stress, suggesting its utility in neurodegenerative disease contexts.
- Mechanistic Insights : Molecular docking studies have shown strong binding affinity to acetylcholinesterase, confirming its role as an inhibitor and providing insights into its mechanism of action .
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O5/c1-2-22-14(19)13(18)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(20)21/h3-6H,2,7-10H2,1H3 |
InChI Key |
MRVIEOXGUNFGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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